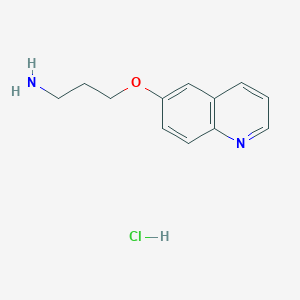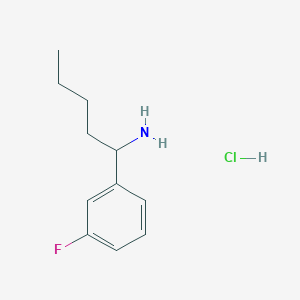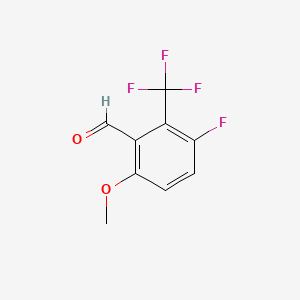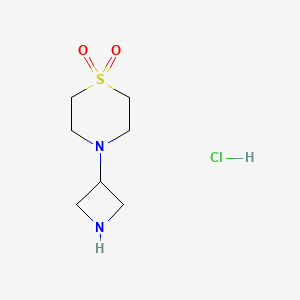
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core structure. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The presence of both the isoindoline-1,3-dione and aminopyridine moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mécanisme D'action
Target of Action
The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests that it may influence dopaminergic pathways . These pathways are involved in a wide array of physiological functions, including motor control, reward, and the release of various hormones.
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have promising properties as ligands of the dopamine receptor d2 .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Analyse Biochimique
Biochemical Properties
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of the human dopamine receptor D2 Additionally, this compound has been observed to inhibit β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce necrosis in certain cell lines, with treated samples exhibiting a significantly higher proportion of necrotic cells compared to control samples . This indicates its potential use in cancer research, where inducing cell death in malignant cells is a desired outcome.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the dopamine receptor D2 involves binding to the receptor’s allosteric site, influencing its activity and downstream signaling pathways . Additionally, the inhibition of β-amyloid protein aggregation by this compound suggests a direct interaction with the amyloid proteins, preventing their aggregation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under various conditions, ensuring consistent results in experimental settings . Long-term studies have shown that prolonged exposure to this compound can lead to sustained necrotic effects in certain cell lines, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher dosages, there is evidence of toxicity, including increased necrosis and adverse effects on cellular function . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with the dopamine receptor D2 suggests its involvement in dopaminergic pathways, which are crucial for neurological function . Additionally, its inhibition of β-amyloid protein aggregation indicates a role in pathways related to protein homeostasis and neuroprotection .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its movement within the cell, ensuring its localization to target sites .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct its localization, ensuring its activity at the desired sites within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water under reflux conditions . Another method involves the use of tetraynes and imidazole derivatives in toluene, followed by heating at 100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of phthalic anhydride and aromatic amines in the presence of a suitable catalyst and solvent system. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar chemical reactivity and biological activity.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione and aminopyridine moieties, which contribute to its distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[2-[[(4-aminopyridin-3-yl)amino]methyl]phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-16-9-10-22-12-17(16)23-11-13-5-1-4-8-18(13)24-19(25)14-6-2-3-7-15(14)20(24)26/h1-10,12,23H,11H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMISOMSTKMAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)N)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydroiodide](/img/structure/B1405256.png)











![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl)acetate;hydrobromide](/img/structure/B1405277.png)
